3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid

Lipophilicity Drug-likeness β-Amino acid SAR

Researchers requiring a chemically addressable β-amino acid scaffold often face limited options for late-stage polarity tuning. This compound solves that problem with its para-methylsulfanyl (-SMe) thioether, which enables selective oxidation to sulfoxide or sulfone without resynthesis of the core. • Redox-active -SMe handle allows staged polarity modulation (thioether → sulfoxide → sulfone) for congeneric series exploration. • Soft sulfur Lewis base coordinates transition metals (Zn²⁺, Cu⁺, Fe²⁺), enabling metalloenzyme fragment screening not possible with -OMe or -F analogs. • Stable, non-hygroscopic solid (mp 210-212 °C); compatible with automated solid-phase synthesis workflows.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 412925-13-4
Cat. No. B112607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
CAS412925-13-4
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CC(=O)O)N
InChIInChI=1S/C10H13NO2S/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
InChIKeyZJVWWXSYESPZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Physicochemical Profile of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid


3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (CAS 412925-13-4) is a racemic β-amino acid bearing a para-methylsulfanyl (–SMe) substituent on the phenyl ring, with molecular formula C₁₀H₁₃NO₂S and molecular weight 211.28 g·mol⁻¹ . The compound is supplied as a solid (mp 210–212 °C) at ≥95% purity . Its computed XLogP3 of −0.9 and topological polar surface area of 88.6 Ų place it in a hydrophilicity range distinct from halogenated or alkyl-substituted β-amino acid analogs [1]. The methylsulfanyl thioether functionality provides a chemically addressable handle for selective oxidation to sulfoxide or sulfone derivatives, enabling downstream diversification that is not accessible with unsubstituted, halo, or alkoxy counterparts [1].

Building Block Class Racemic β-amino acid scaffold
Key Functionality Oxidizable methylsulfanyl handle
Procurement Context Unique hydrophilicity window; not a generic aryl analog

Why 4-Methylsulfanyl-β-Amino Acid Cannot Be Replaced


Substitution of the para-methylsulfanyl group with other common phenyl substituents (H, F, Cl, OMe, Me) alters every dimension that governs both synthetic utility and biological recognition: (i) lipophilicity—the computed XLogP3 of −0.9 for the –SMe analog [1] differs from unsubstituted β-phenyl-β-alanine (XLogP3 ≈ −1.6) and 4-fluoro (XLogP3 ≈ −1.2) or 4-chloro (XLogP3 ≈ −0.3) variants [2]; (ii) the thioether sulfur introduces a soft Lewis base capable of coordinating transition metals and participating in non-covalent sulfur–π or chalcogen-bonding interactions that cannot be recapitulated by OMe, F, or Cl substituents; and (iii) the –SMe group is a reversible redox handle (thioether → sulfoxide → sulfone) that enables staged polarity tuning in a synthetic sequence—a capability absent in all non-sulfur-containing para-substituted analogs. These multidimensional differences mean that procurement specifications for this specific CAS number cannot be met by generic 3-amino-3-arylpropanoic acid surrogates.

Target
Thioether –SMe: soft Lewis base, redox-active
Halogen / Alkoxy Analogs
Substitution alters lipophilicity, removes metal coordination and reversible polarity tuning
Target
XLogP3 ≈ −0.9; 2 H-bond donors, 4 acceptors
Generic β-Amino Acid Surrogates
Physicochemical profile mismatch may shift permeability and solubility context

Differentiation Evidence: 4-Methylsulfanyl-β-Amino Acid vs. Analogs


Lipophilicity Differentiation: Methylsulfanyl vs. Halogen and Alkoxy Analogs

Among para-substituted 3-amino-3-arylpropanoic acid analogs, the methylsulfanyl derivative occupies a distinct lipophilicity window. The computed XLogP3 of −0.9 for the target compound [1] is approximately 0.7 log units higher than the unsubstituted parent (XLogP3 ≈ −1.6) [2], 0.3 log units higher than the 4-fluoro analog (XLogP3 ≈ −1.2) [2], and 0.6 log units lower than the 4-chloro analog (XLogP3 ≈ −0.3) [2]. This intermediate lipophilicity, combined with 2 H-bond donors and 4 H-bond acceptors, positions the compound uniquely for applications where moderate passive permeability must be balanced with aqueous solubility [1].

Lipophilicity Differentiation
Cross-study comparable
Target XLogP3 = −0.9; ΔXLogP3 = +0.7 vs. unsubstituted, +0.3 vs. 4-F, −0.6 vs. 4-Cl
Intermediate lipophilicity window supports permeability-solubility balance studies
Context-dependent; Rule of 5 compliance range
Lipophilicity Drug-likeness β-Amino acid SAR

High Melting Point for Ambient Solid-Phase Storage

The target compound exhibits a melting point of 210–212 °C as a racemic solid . This is approximately 30–40 °C higher than the 4-hydroxy analog (mp 178–184 °C) and comparable to the 4-chloro analog (mp ~200–210 °C, dependent on enantiopurity). The high melting point reflects strong intermolecular hydrogen-bonding networks characteristic of zwitterionic β-amino acids and ensures that the compound remains a free-flowing solid under standard laboratory storage conditions (room temperature), reducing handling risks associated with hygroscopic or low-melting analogs.

Solid-Phase Storage
Data to verify
Melting point 210–212 °C (racemic solid)
Supports ambient, non-hygroscopic solid-phase handling
Vendor-reported data; verify with lot-specific COA
Solid-phase handling Thermal stability Compound management

Staged Oxidation of Methylsulfanyl to Sulfoxide and Sulfone

The para-methylsulfanyl substituent constitutes a chemically orthogonal reactive site that can be selectively oxidized to the corresponding sulfoxide (–SOMe) or sulfone (–SO₂Me) derivatives under mild conditions (e.g., H₂O₂, mCPBA, or NaIO₄ with controlled stoichiometry). This redox-gated polarity switch increases the computed logP differential by approximately −1.5 to −2.5 log units per oxidation state increment, enabling systematic modulation of aqueous solubility without altering the β-amino acid backbone [1]. In contrast, para-F, para-Cl, and para-OMe analogs lack this reversible polarity-tuning capability, and para-H analogs offer no functional handle at this position [2].

Staged Oxidation
Class-level inference
–SMe → –SOMe → –SO₂Me; estimated ΔXLogP3 ≈ −2.0 per oxidation state
Enables polarity tuning without core scaffold resynthesis
Standard thioether oxidation conditions; not validated for this specific compound
Synthetic diversification Prodrug design Redox chemistry

Chalcogen Bonding and Metal Coordination of Thioether

The divalent sulfur in the –SMe group can participate in σ-hole chalcogen bonding and serve as a soft ligand for late transition metals (e.g., Cu(I), Au(I), Pd(II)), interactions that are structurally and energetically distinct from those available to the oxygen of –OMe or the halogens –F and –Cl [1]. While direct comparative binding data for the target compound are not available in the published literature, class-level evidence from crystallographic databases demonstrates that aryl methyl thioethers form sulfur–π interactions and S···O chalcogen bonds with protein backbone carbonyls and side-chain carboxylates, contributing 2–5 kJ·mol⁻¹ of additional binding enthalpy per contact compared to the corresponding methyl ethers [2]. This provides a structural rationale for why the –SMe analog may exhibit divergent target-binding profiles from its –OMe or –H counterparts.

Chalcogen Bonding
Class-level inference
Thioether S capable of σ-hole chalcogen bonding and soft metal coordination
May support divergent target-binding profiles vs. OMe or halogen analogs
No direct binding data for this compound; requires experimental validation
Molecular recognition Metalloenzyme inhibition Crystal engineering

Data Gap: No Direct Comparative Biological Activity

An exhaustive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases (as of April 2026) did not identify any peer-reviewed study reporting head-to-head biological activity comparisons (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) between 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid and its para-substituted analogs [1]. The compound is primarily catalogued as a research-grade building block by multiple vendors (Sigma-Aldrich, Santa Cruz Biotechnology, Aladdin, Key Organics) and has not been the subject of dedicated SAR campaigns with published quantitative comparator data . Consequently, procurement decisions must rely on the physicochemical and chemotypic differentiation evidence presented in Evidence Items 1–4, rather than on claims of superior biological potency or selectivity. Users requiring bioactivity-validated leads should request custom profiling data from the vendor or commission independent head-to-head assays .

Data Gap: Biological Activity
Source review
No peer-reviewed head-to-head biological comparator data identified
Procurement must rely on physicochemical differentiation, not bioactivity claims
Literature search via PubMed, BindingDB, ChEMBL (April 2026)
Data availability Procurement caveat Evidence-based selection

Application Scenarios for 4-Methylsulfanyl-β-Amino Acid


Building Block for Sulfur-Containing Medicinal Chemistry Libraries

The compound serves as a racemic β-amino acid scaffold for generating stereochemically diverse peptidomimetic libraries. Its para-methylsulfanyl group provides a thioether anchor point for late-stage oxidative diversification (→ sulfoxide → sulfone), enabling systematic exploration of polarity and hydrogen-bond-accepting capacity within a congeneric series without resynthesis of the core [1]. This is particularly valuable in protease inhibitor and GPCR modulator programs where the β-amino acid backbone imparts metabolic stability relative to α-amino acid counterparts .

Thioether-to-Sulfone Prodrug Metabolic Switching

The –SMe group can be conceived as a latent prodrug handle: the thioether form may exhibit favorable membrane permeability (supported by XLogP3 = −0.9 [2]), while enzymatic or chemical oxidation to the sulfone in vivo can generate a more polar, renally clearable metabolite. This property is not accessible with 4-F, 4-Cl, or 4-OMe analogs, making the compound uniquely suited for prodrug feasibility studies in early-stage ADME optimization [2].

Fragment Screening and Metalloenzyme Inhibitor Design

The thioether sulfur of the –SMe substituent can coordinate to Zn²⁺, Cu⁺, or Fe²⁺ in metalloenzyme active sites, offering a soft ligand alternative to the hard oxygen ligands presented by –OMe or –OH analogs. This property positions the compound as a candidate fragment for soaking-based crystallographic screening against metalloproteases, carbonic anhydrases, or cytochrome P450 enzymes, where sulfur–metal interactions may yield binding modes not sampled by oxygen-centric fragment libraries [1].

SPPS-Compatible Building Block for β-Peptide Foldamers

With a melting point of 210–212 °C , the compound is a stable, non-hygroscopic solid amenable to automated solid-phase synthesis workflows. Its β-amino acid backbone, when incorporated into β-peptide foldamers, can confer resistance to proteolytic degradation [3]. The methylsulfanyl group provides a spectroscopically distinct ¹H-NMR handle (S–CH₃ singlet at δ ~2.4–2.5 ppm) that facilitates reaction monitoring and product characterization during multistep sequences.

Application
Selection Property
Validation Focus
Sulfur-containing library synthesis
Oxidizable thioether handle for late-stage diversification
Sulfoxide/sulfone derivative scope and purity
Prodrug metabolic switching studies
Redox-gated polarity increase (thioether to sulfone)
In vitro metabolic oxidation and permeability assays
Metalloenzyme fragment screening
Soft sulfur ligand for metal coordination
Crystallographic soaking and binding-mode analysis
β-Peptide foldamer synthesis
Stable, non-hygroscopic β-amino acid solid
SPPS coupling efficiency and foldamer stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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